(2-acetamido-6-anilino-3-hydroxy-7-methyl-5,8-dioxo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-4-yl)methyl carbamate
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Overview
Description
(2-acetamido-6-anilino-3-hydroxy-7-methyl-5,8-dioxo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-4-yl)methyl carbamate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-acetamido-6-anilino-3-hydroxy-7-methyl-5,8-dioxo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-4-yl)methyl carbamate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrrolo[1,2-a]indole core, followed by functionalization to introduce the acetamido, anilino, hydroxy, and carbamate groups.
Formation of the Pyrrolo[1,2-a]indole Core: This can be achieved through a cyclization reaction involving an appropriate precursor, such as a substituted indole and an acylating agent.
Functionalization: The introduction of the acetamido group can be done through acetylation, while the anilino group can be introduced via a nucleophilic substitution reaction. The hydroxy group can be added through hydroxylation, and the carbamate group can be introduced via a reaction with an isocyanate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(2-acetamido-6-anilino-3-hydroxy-7-methyl-5,8-dioxo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-4-yl)methyl carbamate can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate) or Jones reagent.
Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The anilino group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: NaBH4, LiAlH4
Substitution: Electrophiles such as halogens or nitro groups
Major Products Formed
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of alcohol derivatives
Substitution: Formation of substituted aromatic compounds
Scientific Research Applications
Chemistry
In chemistry, (2-acetamido-6-anilino-3-hydroxy-7-methyl-5,8-dioxo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-4-yl)methyl carbamate is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound can be used as a probe to study enzyme activity and protein interactions. Its functional groups allow it to interact with biological molecules, making it a valuable tool for biochemical research.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of cancer and infectious diseases.
Industry
In industry, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the design of materials with enhanced performance characteristics, such as increased strength or improved thermal stability.
Mechanism of Action
The mechanism of action of (2-acetamido-6-anilino-3-hydroxy-7-methyl-5,8-dioxo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-4-yl)methyl carbamate involves its interaction with specific molecular targets. The acetamido and anilino groups can form hydrogen bonds with proteins, while the hydroxy and carbamate groups can participate in covalent interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (3-carbamoyloxy-6-methoxy-7-methyl-5,8-dioxo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-4-yl)methyl carbamate
- Pyrrolopyrazine derivatives
Uniqueness
(2-acetamido-6-anilino-3-hydroxy-7-methyl-5,8-dioxo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-4-yl)methyl carbamate is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and interactions with biological molecules
Properties
CAS No. |
20956-77-8 |
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Molecular Formula |
C22H22N4O6 |
Molecular Weight |
438.4 g/mol |
IUPAC Name |
(2-acetamido-6-anilino-3-hydroxy-7-methyl-5,8-dioxo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-4-yl)methyl carbamate |
InChI |
InChI=1S/C22H22N4O6/c1-10-16(25-12-6-4-3-5-7-12)21(30)15-13(9-32-22(23)31)17-20(29)14(24-11(2)27)8-26(17)18(15)19(10)28/h3-7,14,20,25,29H,8-9H2,1-2H3,(H2,23,31)(H,24,27) |
InChI Key |
BPLYSIXRBSYYEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=C(C1=O)N3CC(C(C3=C2COC(=O)N)O)NC(=O)C)NC4=CC=CC=C4 |
Origin of Product |
United States |
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